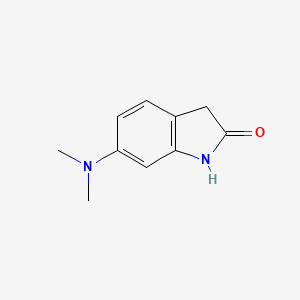

6-(dimethylamino)-2,3-dihydro-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that features an indole core structure with a dimethylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with dimethylamine, followed by reduction and cyclization to form the indole core. The reaction conditions often involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under conditions such as acidic or basic catalysis to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the indole ring.

Scientific Research Applications

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: It can be utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-2,3-dihydro-1H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The indole core structure allows for π-π stacking interactions, which can further stabilize the binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst in organic synthesis.

Methylaminoquinolines: Compounds with methylamino groups attached to quinoline rings, known for their medicinal properties.

Uniqueness

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one is unique due to its indole core structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where the indole framework is advantageous.

Biological Activity

6-(Dimethylamino)-2,3-dihydro-1H-indol-2-one is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound's unique structure allows it to interact with various biological targets, leading to a range of therapeutic effects.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, the compound can induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against a range of pathogenic bacteria and fungi, suggesting potential applications in treating infections. The exact mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes. For example, it has shown affinity for arginine-vasopressin (AVP) receptors, which are involved in various physiological processes including blood pressure regulation and stress response . This interaction may modulate downstream signaling pathways that influence cellular behavior.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the indole ring can significantly alter its pharmacological profile. For instance, modifications that enhance lipophilicity have been associated with increased potency against certain cancer cell lines .

Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.

- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups.

- Combination Therapies : Research suggests that when used in combination with other therapeutic agents, such as traditional chemotherapeutics or targeted therapies, this compound enhances overall efficacy and reduces resistance mechanisms in cancer cells .

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6-(dimethylamino)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H12N2O/c1-12(2)8-4-3-7-5-10(13)11-9(7)6-8/h3-4,6H,5H2,1-2H3,(H,11,13) |

InChI Key |

GNQQBVNXWJOUKX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(CC(=O)N2)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.